1-[3-(3-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole
Overview
Description
1-[3-(3-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole is a chemical compound that has been studied extensively in scientific research for its potential therapeutic applications. This compound is also known as MP-10 and has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of MP-10 involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. MP-10 has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. MP-10 has also been found to inhibit the activation of TGF-β, a cytokine that is involved in the development of fibrosis and cancer.
Biochemical and Physiological Effects:
MP-10 has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation. It has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. MP-10 has also been found to reduce oxidative stress and improve endothelial function, which may have beneficial effects on cardiovascular health.
Advantages and Limitations for Lab Experiments
The advantages of using MP-10 in lab experiments include its well-established synthesis method, its ability to inhibit multiple signaling pathways, and its potential therapeutic applications. The limitations of using MP-10 in lab experiments include its potential toxicity and the need for further investigation to determine its safety and efficacy.
Future Directions
There are many future directions for research on MP-10. Some potential areas of investigation include its use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis, and its potential use in the treatment of cancer and fibrosis. Further investigation is also needed to determine the safety and efficacy of MP-10 in humans and to identify any potential side effects or toxicity.
Scientific Research Applications
MP-10 has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. MP-10 has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
properties
IUPAC Name |
4-[[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-18-6-4-7-19(16-18)27-13-5-10-25-21-9-3-2-8-20(21)23-22(25)17-24-11-14-26-15-12-24/h2-4,6-9,16H,5,10-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXPZEYZCQOVMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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